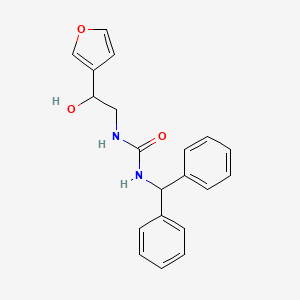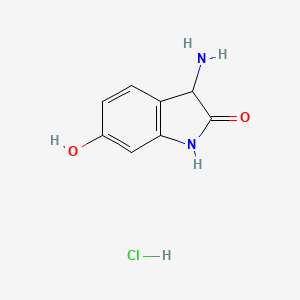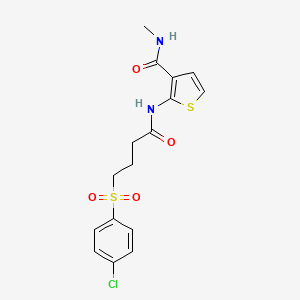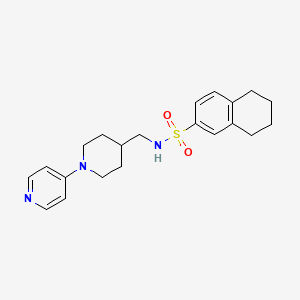![molecular formula C18H14F3NS B2431796 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 338415-71-7](/img/structure/B2431796.png)
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, also known as 4,8-DMQ, is a novel synthetic quinoline derivative with a wide range of applications in scientific research. It has been studied for its potential use in a variety of biological and chemical processes, including its use as a fluorescent probe for imaging, as a ligand for metal-catalyzed reactions, and as a potential drug for treating various diseases.
科学的研究の応用
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent probe for imaging, as a ligand for metal-catalyzed reactions, and as a potential drug for treating various diseases. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in the synthesis of other compounds, such as quinoline derivatives and heterocycles.
作用機序
The mechanism of action of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is not fully understood. However, it is believed to interact with certain proteins in the cell, which can lead to changes in the cell’s metabolism and gene expression. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been shown to interact with certain enzymes, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in a variety of biochemical and physiological processes. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in the treatment of bacterial infections, and its potential use as an antioxidant.
実験室実験の利点と制限
The advantages of using 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline in lab experiments include its low cost, its ease of synthesis, and its low toxicity. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a highly stable molecule, which makes it ideal for use in a variety of lab experiments.
The limitations of using 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline in lab experiments include its low solubility in water, its low absorption in the body, and the fact that it is not approved for use in humans. Additionally, the mechanism of action of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is not fully understood, which can limit its use in certain experiments.
将来の方向性
The potential future directions for 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline include its use in the development of new drugs, its use in the development of new imaging techniques, its use in the development of new catalysts, and its use in the development of new materials. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline could be studied for its potential use in the treatment of neurological disorders, its potential use as an antioxidant, and its potential use as a ligand for metal-catalyzed reactions. Finally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline could be studied for its potential use in the synthesis of other compounds, such as quinoline derivatives and heterocycles.
合成法
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille reaction, and the Heck reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, and involves the reaction of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Stille reaction involves the reaction of an organotin reagent and an aryl halide in the presence of a palladium catalyst, while the Heck reaction involves the reaction of an olefin and an aryl halide in the presence of a palladium catalyst.
特性
IUPAC Name |
4,8-dimethyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NS/c1-11-5-3-8-15-12(2)9-16(22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONYQMIAGQXZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2431714.png)
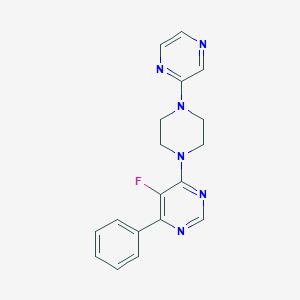

![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)
![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2431721.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2431723.png)
